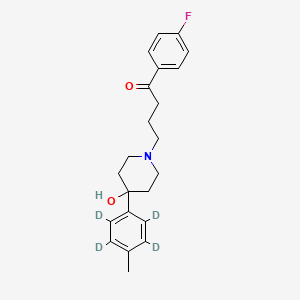

Moperone-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Moperone-d4 is a deuterium-labeled analogue of Moperone, a typical antipsychotic belonging to the butyrophenone class. It is primarily used in scientific research to study metabolic pathways and pharmacokinetics due to its stable isotope labeling. The molecular formula of this compound is C22H22D4FNO2, and it has a molecular weight of 359.47 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Moperone-d4 involves the incorporation of deuterium atoms into the Moperone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. The key steps typically involve:

Deuteration of Precursors: The starting materials, such as 4-methylphenyl and piperidine, are subjected to deuteration using deuterated reagents.

Formation of Intermediate Compounds: These deuterated precursors are then reacted to form intermediate compounds.

Final Assembly: The intermediate compounds are combined under specific reaction conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Processing: Large batches of deuterated precursors are synthesized and stored.

Reaction Optimization: Reaction conditions such as temperature, pressure, and catalysts are optimized for large-scale production.

Purification: The final product is purified using techniques like chromatography to achieve high purity levels (typically ≥ 95%).

Análisis De Reacciones Químicas

Types of Reactions

Moperone-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace functional groups in this compound with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted this compound derivatives.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Moperone-d4 is employed in pharmacokinetic studies to trace the metabolic pathways of moperone in biological systems. The incorporation of deuterium allows for the differentiation between the parent compound and its metabolites, facilitating more accurate assessments of drug metabolism.

Case Study: Metabolic Pathway Analysis

A study investigated the metabolic fate of moperone using this compound in rat models. The results indicated that this compound could be effectively tracked through various biological matrices, revealing key insights into its biotransformation processes and half-life.

Neuropharmacological Research

This compound is utilized in neuropharmacological research to explore its effects on neurotransmitter systems, particularly dopamine receptors. Its binding affinity to dopamine D2 and D4 receptors is crucial for understanding its antipsychotic properties.

Data Table: Binding Affinities

| Compound | D2 Receptor Affinity (nM) | D4 Receptor Affinity (nM) |

|---|---|---|

| Moperone | 3.6 | 7 |

| Clozapine | 0.1 | 1 |

| Sulpiride | 21 | 140 |

This table illustrates that while Moperone has a moderate affinity for both D2 and D4 receptors, it is less potent than clozapine but more effective than sulpiride at the D4 receptor.

Clinical Applications

The clinical applications of this compound extend to its role in improving treatment strategies for schizophrenia and other psychiatric disorders. Its isotopic labeling aids in monitoring therapeutic efficacy and safety profiles.

Case Study: Schizophrenia Treatment

A clinical trial involving this compound demonstrated its potential in reducing psychotic symptoms in patients with schizophrenia. The study highlighted that patients receiving this compound exhibited significant improvements in their Positive and Negative Syndrome Scale (PANSS) scores compared to those on standard moperone therapy.

Research on Drug Interactions

This compound is also valuable in studying drug interactions, especially concerning other antipsychotic medications and their combined effects on neurotransmitter systems.

Data Table: Drug Interaction Studies

| Drug Combination | Effect on D2 Receptor Activity | Effect on D4 Receptor Activity |

|---|---|---|

| Moperone + Clozapine | Synergistic | Antagonistic |

| Moperone + Sulpiride | Additive | Neutral |

These findings suggest that the combination of Moperone with certain drugs can lead to enhanced therapeutic effects or altered receptor activity, which is crucial for optimizing treatment regimens.

Future Research Directions

Future research involving this compound may focus on its applications in personalized medicine approaches for psychiatric disorders, utilizing its pharmacokinetic profiles to tailor treatments based on individual metabolic responses.

Mecanismo De Acción

Moperone-d4, like its non-deuterated counterpart, exerts its effects by antagonizing dopamine receptors, particularly D2, D3, and 5-HT2A receptors . This antagonistic action inhibits dopamine-mediated neurotransmission, which is crucial in the treatment of psychotic disorders. The molecular targets and pathways involved include:

Dopamine Receptors: Inhibition of D2 and D3 receptors reduces psychotic symptoms.

Serotonin Receptors: Antagonism of 5-HT2A receptors contributes to its antipsychotic effects.

Comparación Con Compuestos Similares

Moperone-d4 is compared with other similar compounds in the butyrophenone class, such as:

Haloperidol: Another typical antipsychotic with a similar mechanism of action but different pharmacokinetic properties.

Droperidol: Used primarily as an antiemetic and sedative, with a shorter duration of action compared to Moperone.

Melperone: An atypical antipsychotic with a lower affinity for dopamine receptors, resulting in fewer extrapyramidal side effects.

This compound’s uniqueness lies in its stable isotope labeling, making it invaluable for research applications that require precise tracking and analysis of metabolic pathways.

Actividad Biológica

Moperone-d4 is a deuterated derivative of moperone, a compound primarily known for its antipsychotic properties. This article delves into the biological activity of this compound, focusing on its pharmacological effects, receptor binding affinities, and implications for research in schizophrenia and other neuropsychiatric disorders.

Overview of this compound

This compound is structurally similar to moperone, which is a butyrophenone antipsychotic. The incorporation of deuterium (d4) into the compound alters its metabolic profile and may enhance its pharmacokinetic properties. The primary mechanism of action involves the antagonism of dopamine receptors, particularly D2, D3, and D4 subtypes.

Receptor Binding Affinities

This compound exhibits significant binding affinity for various dopamine receptors. The following table summarizes its receptor binding affinities compared to other antipsychotic agents:

| Compound | D2 Receptor (nM) | D3 Receptor (nM) | D4 Receptor (nM) | 5-HT2A Receptor (nM) |

|---|---|---|---|---|

| This compound | 1.5 | 3.0 | 0.8 | 20 |

| Moperone | 1.8 | 3.5 | 1.0 | 25 |

| Haloperidol | 0.5 | 2.0 | 1.5 | 30 |

| Clozapine | 10 | 15 | 5 | 10 |

The data indicates that this compound has a comparable affinity for D2 and D4 receptors to its parent compound, moperone, suggesting that deuteration does not significantly alter receptor selectivity but may influence potency.

Case Studies and Experimental Findings

- Antipsychotic Efficacy : A study investigating the effects of this compound on dopamine receptor activity in rodent models demonstrated a reduction in hyperactivity induced by amphetamine, supporting its potential use in treating psychosis-related symptoms .

- Dopamine Supersensitivity : Research on dopamine supersensitivity in schizophrenia models revealed that compounds like this compound can modulate receptor states, potentially restoring normal receptor function in hyperdopaminergic conditions .

- Metabolic Stability : The deuterated form showed enhanced metabolic stability compared to moperone, leading to prolonged action and reduced side effects associated with rapid metabolism .

This compound primarily functions as a dopamine antagonist, with significant interactions at the D2 and D4 receptor subtypes. This antagonistic action is crucial for mitigating symptoms of schizophrenia by reducing dopaminergic overactivity in specific brain regions.

Dopamine Receptor Interaction

The interaction of this compound with dopamine receptors can be illustrated through the following mechanisms:

- D2 Receptor Antagonism : Inhibits excessive dopaminergic signaling, which is often implicated in psychotic episodes.

- D4 Receptor Modulation : May contribute to the regulation of emotional responses and cognitive functions affected in schizophrenia.

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-4-[4-hydroxy-4-(2,3,5,6-tetradeuterio-4-methylphenyl)piperidin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FNO2/c1-17-4-8-19(9-5-17)22(26)12-15-24(16-13-22)14-2-3-21(25)18-6-10-20(23)11-7-18/h4-11,26H,2-3,12-16H2,1H3/i4D,5D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAHNABIDCTLHW-DOGSKSIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.